molecular formula C12H6F6N2O B1273161 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole CAS No. 134947-25-4

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole

Cat. No.: B1273161
CAS No.: 134947-25-4
M. Wt: 308.18 g/mol
InChI Key: UESSAXBXORIGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of trifluoromethyl groups at positions 3 and 5 of the pyrazole ring imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Scientific Research Applications

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole has a wide range of scientific research applications, including:

Safety and Hazards

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is for R&D use only and not for medicinal, household or other use . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

Preparation Methods

The synthesis of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole typically involves the reaction of benzoyl chloride with 3,5-bis(trifluoromethyl)pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both the benzoyl and trifluoromethyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)pyrazol-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O/c13-11(14,15)8-6-9(12(16,17)18)20(19-8)10(21)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESSAXBXORIGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371064
Record name [3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134947-25-4
Record name [3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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